molecular formula C14H12N2O3 B14168329 2-methyl-N-(3-nitrophenyl)benzamide CAS No. 22978-51-4

2-methyl-N-(3-nitrophenyl)benzamide

Cat. No.: B14168329
CAS No.: 22978-51-4
M. Wt: 256.26 g/mol
InChI Key: NPTGEEBUWFEACF-UHFFFAOYSA-N
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Description

2-methyl-N-(3-nitrophenyl)benzamide is an organic compound with the molecular formula C14H12N2O3 and a molecular weight of 256.2567 It is a derivative of benzamide, where the benzamide core is substituted with a methyl group at the 2-position and a nitrophenyl group at the N-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-nitrophenyl)benzamide typically involves the reaction of 2-methylbenzoic acid with 3-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-methyl-N-(3-nitrophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(3-nitrophenyl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(2-nitrophenyl)benzamide
  • 2-methyl-N-(4-nitrophenyl)benzamide
  • 3-acetoxy-2-methylbenzamide
  • 2,3-dimethoxybenzamide

Uniqueness

2-methyl-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall effectiveness in various applications .

Properties

CAS No.

22978-51-4

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

2-methyl-N-(3-nitrophenyl)benzamide

InChI

InChI=1S/C14H12N2O3/c1-10-5-2-3-8-13(10)14(17)15-11-6-4-7-12(9-11)16(18)19/h2-9H,1H3,(H,15,17)

InChI Key

NPTGEEBUWFEACF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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